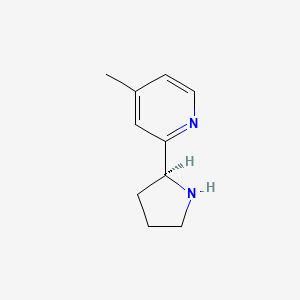
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using a palladium catalyst under hydrogen gas . The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of insecticides and other agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses . This interaction can influence neurotransmission and has implications for both therapeutic and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar but contains a methyl group on the pyrrolidine nitrogen.
Anatabine: Another pyridine alkaloid found in tobacco with a similar structure but different biological activity.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features and its role as a metabolite of nicotine. Its ability to act as a nicotinic acetylcholine receptor agonist without the presence of a methyl group on the pyrrolidine nitrogen distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3/t9-/m0/s1 |
InChI Key |
MURMVNJZNRNCKL-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















